![molecular formula C10H10N2O3 B8748965 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B8748965.png)
2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the 2-position and a carboxylic acid group at the 7-position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of ortho-phenylenediamine with ethyl chloroformate, followed by oxidation and subsequent esterification . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The compound may also interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- Methyl 2-ethoxybenzimidazole-7-carboxylate
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-
- 2-Ethoxy-1H-benzo[d]imidazole-4-carboxylic acid methyl ester
Comparison: 2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-ethoxy-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10-11-7-5-3-4-6(9(13)14)8(7)12-10/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
BFEXQKMXNWEQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
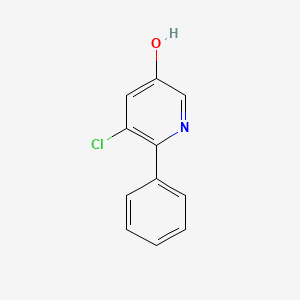
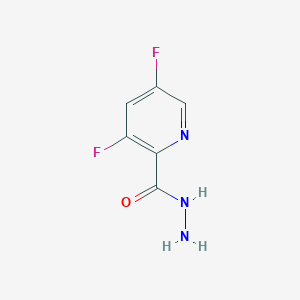
![Diethyl 2-[(4-fluoro-3-nitroanilino)methylene]malonate](/img/structure/B8748898.png)
![2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B8748910.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoic acid](/img/structure/B8748915.png)
![1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8748917.png)
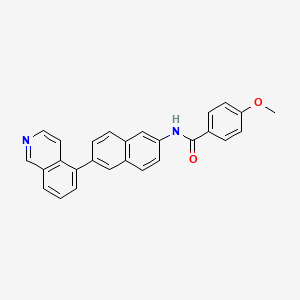
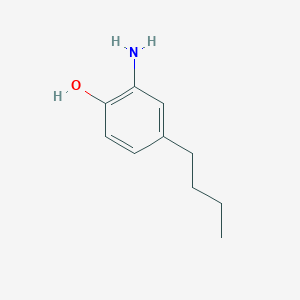
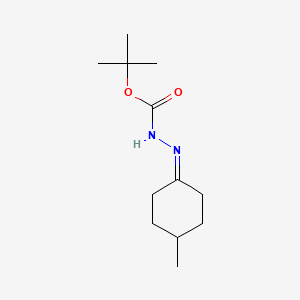
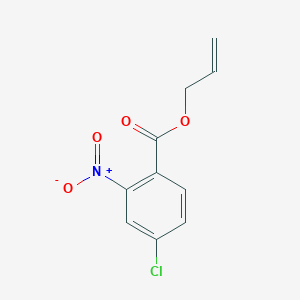
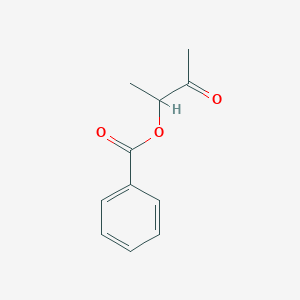
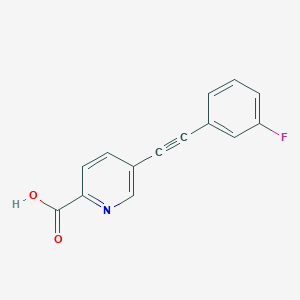
![6-morpholino-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8748966.png)

